molecular formula C9H7F3O3 B2902268 Methyl 3-(difluoromethoxy)-4-fluorobenzoate CAS No. 1261582-03-9

Methyl 3-(difluoromethoxy)-4-fluorobenzoate

Cat. No.: B2902268
CAS No.: 1261582-03-9
M. Wt: 220.147
InChI Key: WKRJLMNGIDHNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(difluoromethoxy)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethoxy)-4-fluorobenzoate typically involves the introduction of the difluoromethoxy group onto a benzoate ester. One common method is through the reaction of 3-hydroxy-4-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethoxy)-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Substitution: Products include substituted benzoates with various nucleophiles.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 3-(difluoromethoxy)-4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-4-fluorobenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can also influence the compound’s binding affinity to target proteins, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethoxy)-4-fluorobenzoate
  • Methyl 3-(difluoromethoxy)-4-chlorobenzoate
  • Methyl 3-(difluoromethoxy)-4-bromobenzoate

Uniqueness

Methyl 3-(difluoromethoxy)-4-fluorobenzoate is unique due to the presence of both difluoromethoxy and fluorine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(difluoromethoxy)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRJLMNGIDHNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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